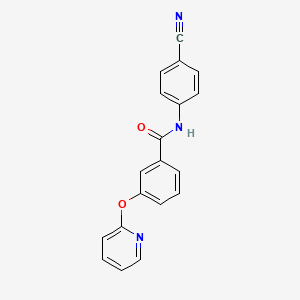

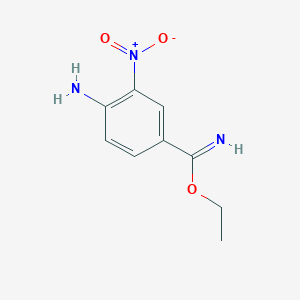

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions and crystallization from solvent mixtures. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray diffraction (XRD). For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by FTIR, NMR, and single-crystal XRD, revealing its crystallization in the monoclinic space group with specific unit-cell parameters . The molecular structure is often optimized using computational methods such as DFT calculations, as seen in the study of 2-phenyl-N-(pyrazin-2-yl)acetamide . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their HOMO-LUMO analysis, which indicates charge transfer within the molecule . The presence of functional groups like amides and aromatic systems suggests that these compounds may participate in various chemical reactions, including hydrogen bonding interactions, as evidenced by the intramolecular and intermolecular hydrogen bonds observed in the crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by spectroscopic methods and thermal analyses. The compounds exhibit specific vibrational frequencies and NMR chemical shifts that can be compared with theoretical calculations . The thermal stability can be assessed using thermogravimetric analysis and differential thermal analysis . The molecular electrostatic potential and hyperpolarizability studies provide insights into the non-linear optical properties and the potential application in materials science .

Aplicaciones Científicas De Investigación

Novel Coordination Complexes and Antioxidant Activity

The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These complexes, synthesized using different pyrazole-acetamide derivatives, demonstrate the effect of hydrogen bonding on the self-assembly process. The antioxidant activity of these ligands and their complexes was determined in vitro, showcasing significant antioxidant properties. This research highlights the potential for using pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).

Antitumor Acetamide Derivatives

Research into novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety has led to the development of compounds with significant antitumor activity. These compounds were synthesized to evaluate their antitumor potential, with some showing more effectiveness than the reference drug, doxorubicin, in antitumor activity (Alqasoumi et al., 2009).

Glutaminase Inhibitors for Cancer Therapy

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been explored. These analogs, including a derivative with a structure similar to the queried compound, have shown potential in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models. This research presents a promising avenue for cancer therapy through the inhibition of glutaminase (Shukla et al., 2012).

Anti-Inflammatory and Anticancer Agents

The synthesis and characterization of celecoxib derivatives, including those with pyrazole moieties, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies reveal the potential therapeutic applications of these compounds, highlighting their low toxicity and promising biological activities (Küçükgüzel et al., 2013).

Synthesis and Characterization for Anticancer Drug Development

The synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been performed, with a focus on its anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. This research underscores the significance of synthetic chemistry in developing new molecules with potential anticancer properties (Sharma et al., 2018).

Propiedades

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-15(2)28(25,26)18-6-4-16(5-7-18)12-20(24)21-13-19(17-8-11-27-14-17)23-10-3-9-22-23/h3-11,14-15,19H,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEVDTVSQQQFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)